REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:8])([CH3:7])[CH2:3][C:4](=O)[CH3:5].[C:9](O)(=O)C.[CH:13]([NH2:15])=[NH:14]>C(O)CCC>[CH3:1][C:2]([CH3:8])([CH3:7])[CH2:3][C:4]1[CH:5]=[CH:9][N:15]=[CH:13][N:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)(C)C
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL reaction flask
|
Type
|
WASH
|
Details
|
The crude mass is washed once with aqueous sulfuric acid (10%, 100 mL)
|
Type
|
CUSTOM
|
Details
|
Butanol is recovered by roto-evaporation
|
Type
|
CUSTOM
|
Details
|
The crude product is further purified with liquid chromatography (Biotage® system)
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC1=NC=NC=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |